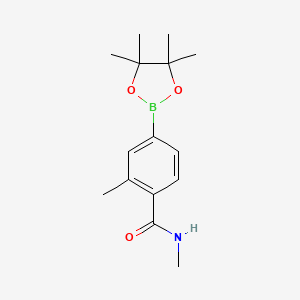

N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a dimethyl substitution pattern (methyl groups on the amide nitrogen and the benzene ring’s position 2) and a pinacol boronate ester at position 4. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science . The boronate ester group enables carbon-carbon bond formation under mild conditions, while the dimethyl substituents modulate steric and electronic properties to influence reactivity and solubility .

Properties

IUPAC Name |

N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-10-9-11(7-8-12(10)13(18)17-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPYHNBFWNGYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions. They can act as a source of boron, which can form bonds with carbon in the presence of a palladium catalyst.

Mode of Action

The compound likely interacts with its targets through a process known as borylation, where a boron atom is added to an organic molecule. This can result in changes to the structure and properties of the target molecule, potentially altering its function or reactivity.

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. In the case of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. For instance, the compound is stored under inert gas and should be protected from light and air. These precautions suggest that the compound may be sensitive to oxidation or other forms of degradation.

Biological Activity

N,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 942070-94-2) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of N,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is , with a molecular weight of approximately 265.12 g/mol. The structure includes a dioxaborolane moiety which is known for its reactivity and potential biological interactions.

1. Inhibitory Effects on Kinases

Research has shown that compounds similar to N,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit inhibitory activity against various kinases. For instance:

- GSK-3β Inhibition : Compounds in this class have demonstrated significant GSK-3β inhibitory activity with IC50 values as low as 8 nM . This suggests potential applications in treating diseases where GSK-3β is implicated, such as Alzheimer's disease and cancer.

2. Anti-inflammatory Properties

In studies involving BV-2 microglial cells:

- Compounds similar to N,N-dimethyl derivatives significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating anti-inflammatory effects . These findings support the potential use of this compound in neuroinflammatory conditions.

3. Antidiabetic Potential

The compound's structure suggests it may interact with glycosidases involved in carbohydrate metabolism:

- Preliminary studies suggest moderate inhibition against maltase and sucrase enzymes with IC50 values ranging from 15.6 μM to 500 μM . This points to a potential role in managing diabetes by modulating glucose absorption.

Case Study 1: GSK-3β Inhibition

A study evaluated the GSK-3β inhibitory activity of various benzamide derivatives including N,N-dimethyl analogs. The results indicated that modifications on the benzamide ring significantly enhanced potency. The most effective compounds exhibited IC50 values below 10 nM .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using BV-2 microglial cells treated with N,N-dimethyl derivatives:

- At concentrations of 1 µM and 10 µM, significant reductions in NO and IL-6 levels were observed compared to untreated controls. This suggests a promising avenue for further research into its therapeutic applications in neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀BN₃O₃ |

| Molecular Weight | 265.12 g/mol |

| GSK-3β IC50 | 8 nM |

| Anti-inflammatory NO Reduction (1 µM) | Significant reduction |

| Anti-inflammatory IL-6 Reduction (10 µM) | Significant reduction |

Comparison with Similar Compounds

Structural Variations in Substitution Patterns

The substituent positions and functional groups on the benzamide scaffold significantly impact physicochemical and reactivity profiles. Below is a comparative analysis:

Physicochemical Properties

- Melting Points : The target compound’s analogs exhibit melting points ranging from 94–101°C (N-methoxy derivative ) to oily or amorphous forms (e.g., N,N,2-trimethyl variant ).

- Solubility : N,N-Dimethyl groups enhance solubility in polar aprotic solvents (DMF, DMSO), whereas chloro substituents (e.g., 3-chloro analog) increase hydrophobicity .

- Stability : Pinacol boronate esters are moisture-sensitive but stabilized by electron-withdrawing groups (e.g., Cl at position 3) .

Reactivity in Cross-Coupling Reactions

- The target compound’s para-boronate group facilitates efficient coupling with aryl halides (Pd catalysis, ~80–90% yields) .

- Steric hindrance in N,N,2-trimethyl analogs reduces coupling efficiency (~50% yields) .

- Meta-boronate derivatives (e.g., N,4-dimethyl-3-Bpin) require harsher conditions (e.g., elevated temperatures) due to unfavorable orbital alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.